molecular formula C8H8Cl2O4S B2699696 3-Chloro-5-ethoxy-4-hydroxybenzenesulfonyl chloride CAS No. 2247107-66-8

3-Chloro-5-ethoxy-4-hydroxybenzenesulfonyl chloride

Cat. No.: B2699696
CAS No.: 2247107-66-8
M. Wt: 271.11
InChI Key: HFRASKSMWDHJER-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxy-4-hydroxybenzenesulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O4S. It is a derivative of benzenesulfonyl chloride, featuring chloro, ethoxy, and hydroxy substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethoxy-4-hydroxybenzenesulfonyl chloride typically involves the chlorination of 5-ethoxy-4-hydroxybenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the benzene ring. The reaction conditions often include the use of thionyl chloride (SOCl2) as a chlorinating agent, with the reaction being conducted at low temperatures to prevent over-chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The industrial production methods also focus on minimizing waste and optimizing the use of raw materials .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethoxy-4-hydroxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-4-hydroxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-hydroxybenzenesulfonyl chloride
  • 5-Ethoxy-4-hydroxybenzenesulfonyl chloride
  • 3-Chloro-5-methoxy-4-hydroxybenzenesulfonyl chloride

Uniqueness

3-Chloro-5-ethoxy-4-hydroxybenzenesulfonyl chloride is unique due to the presence of both chloro and ethoxy substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in specific synthetic applications .

Properties

IUPAC Name

3-chloro-5-ethoxy-4-hydroxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O4S/c1-2-14-7-4-5(15(10,12)13)3-6(9)8(7)11/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRASKSMWDHJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)S(=O)(=O)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247107-66-8
Record name 3-chloro-5-ethoxy-4-hydroxybenzene-1-sulfonyl chloride
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